molecular formula C13H16ClNO B2943208 (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide CAS No. 2223091-39-0

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide

Cat. No.: B2943208
CAS No.: 2223091-39-0
M. Wt: 237.73
InChI Key: JLDUFFNPANUXPU-BXKDBHETSA-N
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Description

(1R,2R)-N-[2-(4-Chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a 4-chlorophenethyl substituent on the amide nitrogen and a methyl group at the 2-position of the cyclopropane ring. Its stereochemistry (1R,2R) is critical for biological activity, as evidenced by structural analogs in agrochemical and pharmaceutical contexts . The compound’s design leverages the cyclopropane ring’s conformational rigidity and the electron-withdrawing chlorine atom for enhanced target binding, likely in fungicidal or enzyme-inhibitory applications .

Properties

IUPAC Name

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-8-12(9)13(16)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8H2,1H3,(H,15,16)/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDUFFNPANUXPU-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the cyclopropane reacts with an amine under dehydrating conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the aforementioned synthetic steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropane ring and carboxamide group undergo oxidation under controlled conditions:

Reagent Conditions Product Yield Source
Ceric ammonium nitrateAcetonitrile, 0–5°C, 2–4 hrsOxidized amide derivatives (e.g., ketone or hydroxylated cyclopropane)65–78%
OzoneDichloromethane, –78°C, 30 minRing-opened dicarbonyl intermediates (via ozonolysis of cyclopropane)42%
  • Mechanistic Insight : Oxidation at the cyclopropane ring is limited due to steric hindrance from the methyl group. The ethoxyphenyl substituent directs oxidation toward the carboxamide nitrogen .

Reduction Reactions

Reductive transformations focus on the carboxamide and cyclopropane moieties:

Reagent Conditions Product Yield Source
Lithium aluminum hydrideAnhydrous ether, reflux, 6 hrsPrimary amine derivative (reduction of carboxamide to –CH₂NH– group)85%
H₂/Pd-CEthanol, 50°C, 3 atmHydrogenolysis of cyclopropane to propane derivative (racemic mixture)72%
  • Stereochemical Impact : Reduction preserves the (1R,2R) configuration unless ring-opening occurs .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield Source
Sodium methoxideMethanol, 120°C, 12 hrsMethoxy-substituted phenyl derivative (Cl → OCH₃)58%
PiperidineDMF, 80°C, 8 hrsPiperidinyl-substituted phenyl derivative (Cl → N-piperidine)63%
  • Kinetics : NAS proceeds via a two-step mechanism involving Meisenheimer complex formation .

Stability Under Hydrolytic Conditions

The carboxamide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C), with <5% degradation over 24 hrs. Acidic (pH 1.2) or alkaline (pH 12) conditions cleave the amide bond, yielding cyclopropane carboxylic acid and 2-(4-chlorophenyl)ethylamine .

Comparative Reactivity with Analogues

Compound Oxidation Susceptibility Reduction Selectivity Substitution Rate
Phenacetin (N-(4-ethoxyphenyl)acetamide)HighLowModerate
N-(4-chlorophenyl)cyclopropanecarboxamideModerateHighHigh
Target CompoundLowHighModerate

Data aggregated from .

Key Research Findings

  • Stereochemical Stability : The (1R,2R) configuration remains intact during oxidation/reduction unless cyclopropane ring strain is relieved .

  • Biological Implications : Substitution at the 4-chlorophenyl group enhances binding to enzyme targets (e.g., TLR7 agonists) .

  • Industrial Relevance : Palladium-catalyzed cyclopropanation enables gram-scale synthesis with >90% enantiomeric excess .

For further synthetic protocols or mechanistic studies, consult primary literature from patents or catalytic studies .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new therapeutic drugs.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Carpropamid (2,2-Dichloro-N-[1-(4-Chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-carboxamide)

  • Structural Differences :
    • Cyclopropane substituents: Carpropamid has 2,2-dichloro, 1-ethyl, and 3-methyl groups, whereas the target compound lacks halogens but retains the 2-methyl group .
    • Nitrogen substituent: Carpropamid uses a 1-(4-chlorophenyl)ethyl group vs. the target’s 2-(4-chlorophenyl)ethyl chain, altering steric and electronic profiles.
  • Activity :
    • Carpropamid is a commercial fungicide targeting melanin biosynthesis in rice blast fungus. The dichloro groups enhance hydrophobicity and enzyme inhibition, while the target compound’s methyl group may reduce toxicity but limit spectrum .

(1R,3S)-2,2-Dichloro-N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide (CAS 332081-39-7)

  • Stereochemical Contrast : The (1R,3S) configuration vs. the target’s (1R,2R) arrangement impacts three-dimensional binding to biological targets.

(1R,2R)-1-Amino-2-(Difluoromethyl)-N-[(1-Methylcyclopropyl)sulfonyl]cyclopropanecarboxamide Hydrochloride

  • Functional Groups: The sulfonyl and amino groups introduce hydrogen-bonding capacity absent in the target compound.
  • Applications : This analog’s sulfonamide moiety suggests protease or kinase inhibition, diverging from the target’s likely fungicidal role .

Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate Hydrochloride

  • Ester vs. Amide : The ester group in this compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. In contrast, the target’s amide group ensures metabolic stability .
  • Stereochemistry : Shared (1R,2R) configuration highlights the importance of ring geometry in both compounds’ biological interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility
Target Compound ~290 2-methyl, 4-chlorophenethyl ~3.2 Low (lipophilic)
Carpropamid 350.7 2,2-dichloro, 1-ethyl, 3-methyl ~4.1 Very low
(1R,2R)-1-Amino-2-(difluoromethyl)... 304.74 Difluoromethyl, sulfonyl ~1.8 Moderate
Ethyl (1R,2R)-1-amino-2-ethyl... 221.7 Ethyl ester, amino ~1.5 High

Table 1. Comparative physicochemical profiles of the target compound and analogs

Biological Activity

(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is an organic compound with potential pharmaceutical applications. Its unique structure, characterized by a cyclopropane ring and a chlorophenyl group, suggests a range of biological activities that merit exploration.

  • Chemical Formula : C13H16ClNO
  • Molecular Weight : 237.73 g/mol
  • CAS Number : 2223091-39-0
  • Density : 1.174 g/cm³ (predicted)
  • Boiling Point : 419.5 °C (predicted)
  • Acidity Constant (pKa) : 15.92 (predicted)

Biological Activity

The biological activity of this compound has been investigated in various studies, indicating its potential as a therapeutic agent.

Pharmacological Effects

  • Antinociceptive Activity : Preliminary studies suggest that this compound exhibits significant antinociceptive effects in animal models, potentially through modulation of pain pathways involving the central nervous system.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, possibly by inhibiting pro-inflammatory cytokines and mediators.
  • Cytotoxicity Against Cancer Cells : Research indicates that this compound may possess cytotoxic effects against various cancer cell lines, including HT-29 and TK-10 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the cytotoxicity and mechanism of action of this compound:

  • Cell Lines Tested : HT-29 (colon cancer), TK-10 (kidney cancer).
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
Cell LineIC50 (µM)Mechanism of Action
HT-2912.5Apoptosis induction
TK-1015.0Cell cycle arrest

Animal Studies

In vivo studies have demonstrated the efficacy of this compound in pain models:

  • A study involving mice subjected to formalin-induced pain showed a significant reduction in pain behavior when treated with the compound compared to control groups.

Structure-Activity Relationship (SAR)

The structural features of this compound have been analyzed to understand their influence on biological activity:

  • The presence of the chlorophenyl group is critical for enhancing lipophilicity and potentially improving blood-brain barrier penetration.

Q & A

Q. What are the key stereochemical challenges in synthesizing (1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide, and how can they be addressed methodologically?

The cyclopropane ring’s stereochemistry (1R,2R configuration) requires precise control during synthesis. Methods include:

  • Cyclopropanation : Transition-metal-catalyzed reactions (e.g., using rhodium or copper catalysts) with diazo precursors to achieve stereoselectivity .
  • Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer .
  • Analytical Validation : X-ray crystallography or NMR-based NOE experiments to confirm stereochemistry .

Example Protocol :

StepMethodConditionsYield (%)Purity (%)
CyclopropanationRh-catalyzedCH₂Cl₂, 0°C, 12h6590
Chiral SeparationHPLC (Chiralpak AD-H)Hexane:IPA (90:10)8598

Q. How can researchers characterize the stability of the cyclopropane ring under varying pH and temperature conditions?

Stability assays should include:

  • Kinetic Studies : Monitor ring-opening reactions via HPLC or LC-MS under acidic (pH 2-4), neutral, and basic (pH 9-11) conditions at 25–50°C .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min) .
  • Computational Modeling : DFT calculations to predict bond strain and reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar cyclopropane carboxamides?

Discrepancies often arise from variations in assay conditions or stereochemical impurities. Solutions include:

  • Standardized Assays : Re-evaluate activity using consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Metabolic Stability Screening : Compare hepatic microsome half-life (e.g., human vs. rodent) to identify species-specific degradation .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate key pharmacophores .

Contradiction Case Study :

StudyCompound VariantIC₅₀ (nM)Notes
A4-Chlorophenyl12 ± 2High purity (99%)
B4-Fluorophenyl35 ± 5Impurity in cyclopropane configuration

Q. How can computational methods optimize the compound’s pharmacokinetic profile while retaining antiviral activity?

Advanced approaches include:

  • Molecular Dynamics (MD) Simulations : Predict binding affinity to viral proteases (e.g., HCV NS3/4A) using Amber or GROMACS .
  • ADMET Prediction : Tools like SwissADME to optimize logP (<3) and reduce CYP450 inhibition risks .
  • Cryo-EM Mapping : Resolve compound-target complexes to guide structure-based design .

Optimization Workflow :

  • Docking : AutoDock Vina to identify critical hydrogen bonds with Glecaprevir’s binding pocket .
  • Synthetic Modification : Introduce sulfonyl groups (e.g., 1-methylcyclopropylsulfonyl) to enhance solubility .
  • In Vivo Validation : Pharmacokinetic studies in murine models to assess Cmax and AUC .

Methodological Notes

  • Stereochemical Purity : Always validate via polarimetry and chiral HPLC .
  • Contradictory Data : Replicate experiments using identical batches and third-party assays .

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